2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Overview
Description
“2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . This compound is related to benzofuran derivatives, which are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13) . This indicates the presence of a benzofuran ring with a hydroxyl group at the 6-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” include a molecular weight of 194.19 and a storage temperature at room temperature .Scientific Research Applications
Antimicrobial Agents
- Summary of Application : Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the development of antimicrobial agents that are active toward different clinically approved targets .
Antifungal Agents
- Summary of Application : Benzofuran derivatives have been used in the development of antifungal agents . A series of novel benzofuran-triazole hybrids were designed by click chemistry and found to have moderate to satisfactory antifungal activity .
Neurotransmitter Release Mediation
- Summary of Application : Some benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in mediating neurotransmitter release .
Treatment of Skin Diseases
- Summary of Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in treating skin diseases .
Development of Entactogen Drugs
- Summary of Application : Some benzofuran derivatives, such as 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), are putative entactogen drugs of the phenethylamine and amphetamine classes .
- Results or Outcomes : The results or outcomes would depend on the specific study, but the goal would be to demonstrate the compound’s efficacy in mediating neurotransmitter release .
Future Directions
Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly antimicrobial agents . This suggests potential future directions in the research and development of benzofuran-based compounds.
properties
IUPAC Name |
2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630654 | |
Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |
CAS RN |
1000414-37-8 | |
Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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